

An In-Depth Technical Guide to 3,5-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3,5-Dimethoxybiphenyl

CAS No.: 64326-17-6

Cat. No.: B1280647

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Abstract

This technical guide provides a comprehensive overview of **3,5-Dimethoxybiphenyl**, a key molecular scaffold in contemporary organic and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and reproducible synthetic protocol, and examine its critical role as a building block in the development of novel therapeutics, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and validated methodologies to support advanced research and development activities.

Core Molecular Profile

3,5-Dimethoxybiphenyl is a biaryl aromatic compound characterized by a phenyl group attached to a 1,3-dimethoxybenzene ring. This substitution pattern is not merely incidental; the methoxy groups are potent electron-donating groups by resonance, which significantly influences the electronic properties of the aromatic system. This electronic modulation, combined with the steric profile of the molecule, makes it a valuable and versatile intermediate

in organic synthesis. Its structural rigidity and defined three-dimensional shape are crucial for its application as a pharmacophore in drug design.

A summary of the core physicochemical and identifying properties of **3,5-Dimethoxybiphenyl** is provided below.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₄ O ₂	[1]
Molecular Weight	214.26 g/mol	[1]
IUPAC Name	1,3-dimethoxy-5-phenylbenzene	[1]
CAS Number	64326-17-6	[1]
Appearance	White to off-white solid/crystalline powder	General Supplier Data
Melting Point	44-45 °C (for the related 3,3'-isomer)	

Note: The melting point for the 3,5-isomer is not widely reported in the cited literature; the value for the closely related 3,3'-isomer is provided for reference.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The construction of the biaryl scaffold is most efficiently achieved using modern cross-coupling methodologies. The Suzuki-Miyaura reaction is the industry standard for this transformation due to its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[2] The following protocol describes a reliable synthesis of **3,5-Dimethoxybiphenyl** from commercially available starting materials.

Causality Behind Experimental Choices

- **Catalyst System:** A palladium(0) species is the active catalyst. We use a stable palladium(II) precatalyst, such as Pd(PPh₃)₄ or generate the active species in situ from a precursor like Pd₂(dba)₃ with a suitable phosphine ligand. The ligand (e.g., SPhos, XPhos, or

triphenylphosphine) is critical; it stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[2][3]

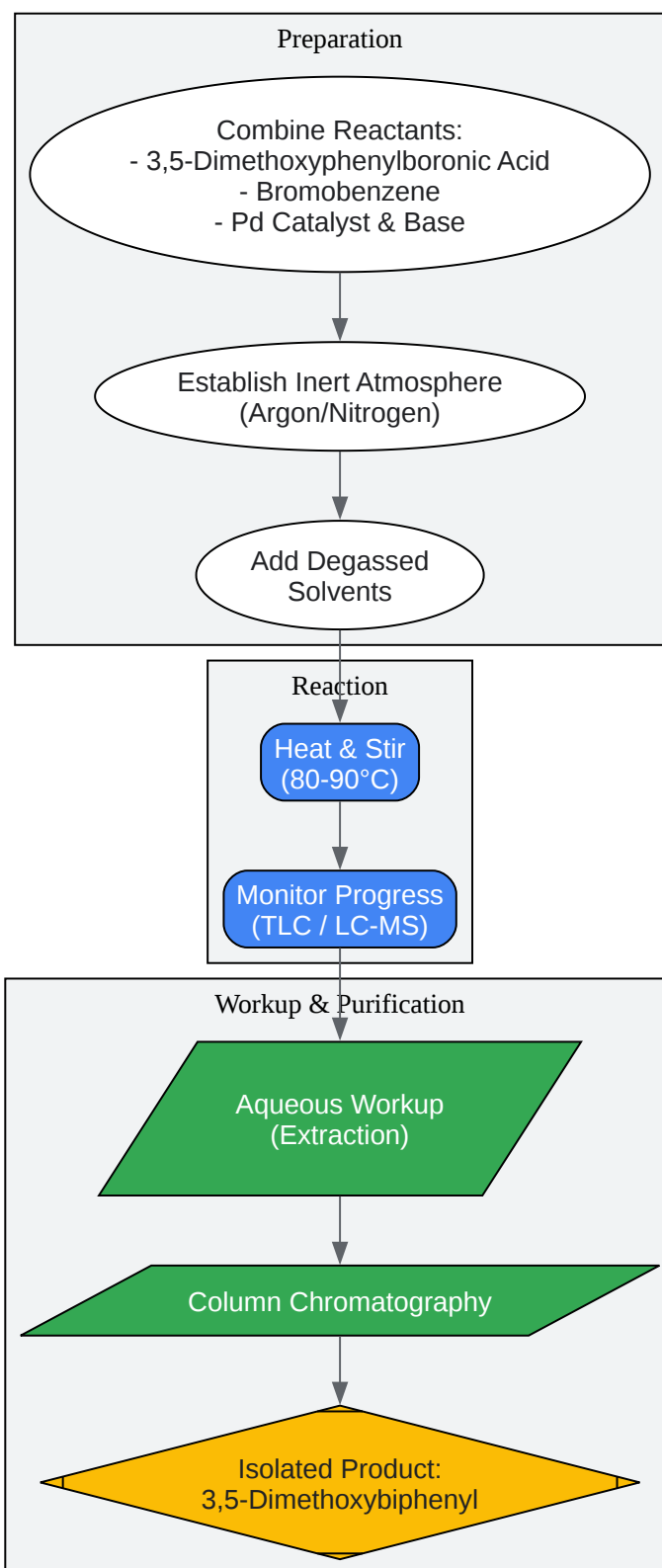
- **Base:** A base, typically sodium carbonate (Na_2CO_3) or potassium phosphate (K_3PO_4), is essential for the transmetalation step.[4] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
- **Solvent System:** A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used.[3][4] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base, creating a biphasic system where the reaction efficiently proceeds at the interface. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

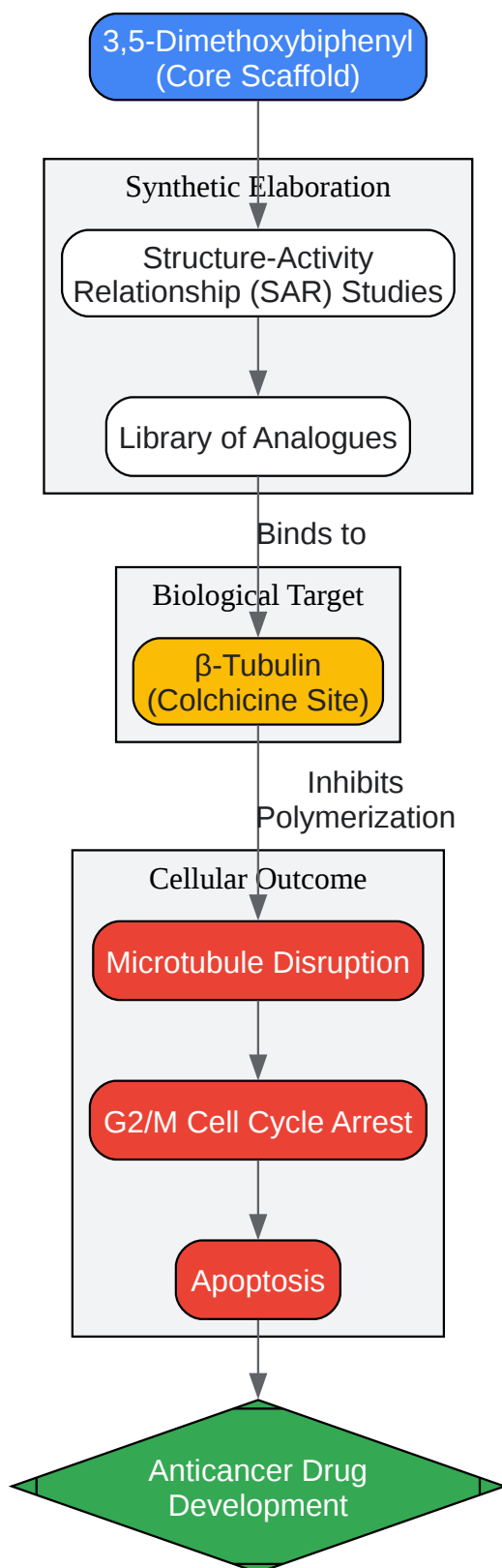
Step-by-Step Methodology

- **Reagent Preparation:** To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethoxyphenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%), and the base (e.g., K_3PO_4 , 2.5 equivalents).
- **Inert Atmosphere:** Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This process is critical to establish an oxygen-free environment.
- **Solvent and Reactant Addition:** Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 v/v). Subsequently, add bromobenzene (1.0 equivalent) via syringe.
- **Reaction Execution:** Heat the reaction mixture to 80-90 °C and stir vigorously.
- **Monitoring:** Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
- **Workup:** After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.

- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield **3,5-Dimethoxybiphenyl** as a solid.

Synthesis Workflow Diagram





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Caption: Role of **3,5-Dimethoxybiphenyl** in anticancer drug development.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on standard practice for handling fine chemical solids. However, users are **REQUIRED** to consult the specific Safety Data Sheet (SDS) for **3,5-Dimethoxybiphenyl** provided by their supplier before any handling.

- **Engineering Controls:** Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
- **Personal Protective Equipment (PPE):**
 - **Eye Protection:** Wear chemical safety goggles or a face shield.
 - **Hand Protection:** Use chemically resistant gloves (e.g., nitrile).
 - **Body Protection:** Wear a standard laboratory coat.
- **Handling:** Avoid generating dust. Do not breathe dust, vapor, or mist. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.
- **First Aid Measures:**
 - **Inhalation:** Move the victim to fresh air. Seek medical attention if symptoms persist.
 - **Skin Contact:** Wash off immediately with plenty of soap and water.
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 3,5-Dimethoxybiphenyl]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280647/docs#an-in-depth-technical-guide-to-3-5-dimethoxybiphenyl>]

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